molecular formula C4H8F2O2 B13028178 3-(Difluoromethoxy)propan-1-OL CAS No. 2007919-10-8

3-(Difluoromethoxy)propan-1-OL

Cat. No.: B13028178
CAS No.: 2007919-10-8
M. Wt: 126.10 g/mol
InChI Key: UEIXMHQLJZUABV-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)propan-1-OL is an organic compound with the molecular formula C4H8F2O2 and a molecular weight of 126.1 g/mol . It is a primary alcohol with a difluoromethoxy group attached to the third carbon of the propanol chain. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)propan-1-OL can be achieved through various methods. One common approach involves the reaction of 3-chloropropan-1-OL with difluoromethyl ether in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aldehydes and carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Propanal and propanoic acid.

    Reduction: Different alcohol derivatives.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

3-(Difluoromethoxy)propan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)propan-1-OL involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biological activity and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)propan-1-OL: Similar structure but with a trifluoromethoxy group.

    3-(Methoxy)propan-1-OL: Similar structure but with a methoxy group.

    Propan-1-OL: The parent compound without any substituents.

Uniqueness

3-(Difluoromethoxy)propan-1-OL is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

3-(difluoromethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O2/c5-4(6)8-3-1-2-7/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIXMHQLJZUABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301072
Record name 1-Propanol, 3-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-10-8
Record name 1-Propanol, 3-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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